

# laboratory techniques for working with GLG-801

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GLG-801

Cat. No.: B1192756

[Get Quote](#)

## Application Notes and Protocols for SKI-G-801

For Researchers, Scientists, and Drug Development Professionals

### Introduction

SKI-G-801 is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase and FMS-like tyrosine kinase 3 (FLT3).<sup>[1][2]</sup> AXL is a key driver of various oncogenic processes, including tumor growth, metastasis, and resistance to therapy, while mutations in FLT3 are associated with hematological malignancies such as Acute Myeloid Leukemia (AML).<sup>[2][3]</sup> SKI-G-801 has demonstrated significant anti-tumor and anti-metastatic effects, particularly by enhancing anti-tumor immune responses.<sup>[4][5]</sup> These application notes provide detailed protocols for laboratory personnel working with SKI-G-801 in a research setting.

### Compound Information

| Property            | Value                                                                                                                                                         |
|---------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Compound Name       | SKI-G-801                                                                                                                                                     |
| Synonyms            | Denfivontinib                                                                                                                                                 |
| Target(s)           | AXL receptor tyrosine kinase, FLT3                                                                                                                            |
| Mechanism of Action | Inhibitor                                                                                                                                                     |
| Formulation         | For in vivo studies, SKI-G-801 can be formulated for oral administration. For in vitro studies, it is typically dissolved in a suitable solvent such as DMSO. |
| Storage             | Store at -20°C or -80°C as a solid or in solution. Avoid repeated freeze-thaw cycles.                                                                         |

## Data Presentation

### In Vitro Inhibition of AXL Phosphorylation

| Cell Line  | Treatment | Observation                          | Reference |
|------------|-----------|--------------------------------------|-----------|
| MDA-MB-231 | SKI-G-801 | Robust inhibition of pAXL expression | [4]       |
| Hs578T     | SKI-G-801 | Robust inhibition of pAXL expression | [4]       |
| 4T1        | SKI-G-801 | Inhibition of pAXL expression        | [4][6]    |

### In Vivo Anti-Tumor and Anti-Metastatic Activity

| Tumor Model     | Treatment                               | Key Findings                        | Reference |
|-----------------|-----------------------------------------|-------------------------------------|-----------|
| B16F10 melanoma | SKI-G-801 alone or with anti-PD-1       | Potent inhibition of metastasis     | [4][5]    |
| CT26 colon      | SKI-G-801 alone or with anti-PD-1       | Potent inhibition of metastasis     | [4][5]    |
| 4T1 breast      | SKI-G-801 alone or with anti-PD-1       | Potent inhibition of metastasis     | [4][5]    |
| TC1 lung        | SKI-G-801 with anti-PD-1 & chemotherapy | Significant tumor growth inhibition | [7][8]    |
| C3PQ lung       | SKI-G-801 with anti-PD-1 & chemotherapy | Significant tumor growth inhibition | [7][8]    |

## Immunomodulatory Effects of SKI-G-801 in Tumor Microenvironment

| Immune Cell Type                                       | Effect of SKI-G-801 Treatment                 | Tumor Model    | Reference |
|--------------------------------------------------------|-----------------------------------------------|----------------|-----------|
| CD8+ T cells                                           | Increased proliferation and effector function | 4T1, TC1, C3PQ | [6][9]    |
| Effector Memory CD4+ T cells                           | Increased proportion                          | TC1, C3PQ      | [7][9]    |
| M1 Macrophages                                         | Increased numbers                             | 4T1            | [6]       |
| M2 Macrophages                                         | Decreased numbers                             | 4T1            | [6]       |
| Granulocytic Myeloid-Derived Suppressor Cells (G-MDSC) | Decreased numbers                             | 4T1            | [6]       |
| Regulatory T cells (Tregs)                             | Decreased numbers                             | TC1            | [7]       |

## Signaling Pathway

The primary mechanism of action of SKI-G-801 involves the inhibition of the AXL receptor tyrosine kinase. AXL signaling is implicated in promoting cell survival, proliferation, and metastasis. By inhibiting AXL, SKI-G-801 can block these downstream oncogenic signals. In parallel, SKI-G-801 inhibits FLT3, which is crucial for the survival and proliferation of leukemia cells harboring FLT3 mutations.



[Click to download full resolution via product page](#)

Caption: SKI-G-801 inhibits AXL and FLT3 signaling pathways.

## Experimental Protocols

### In Vitro AXL Phosphorylation Assay (Western Blot)

This protocol describes the assessment of AXL phosphorylation in cancer cell lines upon treatment with SKI-G-801.

#### Materials:

- Cancer cell lines (e.g., MDA-MB-231, Hs578T, 4T1)
- Complete cell culture medium
- SKI-G-801
- DMSO (vehicle control)

- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies: anti-phospho-AXL (pAXL), anti-total-AXL, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

**Procedure:**

- Cell Culture and Treatment:
  - Plate cells in 6-well plates and allow them to adhere overnight.
  - Treat cells with varying concentrations of SKI-G-801 or DMSO for the desired time (e.g., 24-48 hours).
- Cell Lysis:
  - Wash cells with ice-cold PBS.
  - Lyse cells with RIPA buffer on ice for 30 minutes.
  - Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
- Protein Quantification:
  - Determine protein concentration using the BCA assay.
- Western Blotting:
  - Denature protein lysates by boiling with Laemmli buffer.

- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.



[Click to download full resolution via product page](#)

Caption: Workflow for Western Blot analysis.

## In Vivo Anti-Metastasis Study

This protocol provides a general framework for assessing the anti-metastatic potential of SKI-G-801 in a syngeneic mouse model.

### Materials:

- Female BALB/c or C57BL/6 mice (6-8 weeks old)
- Tumor cells (e.g., 4T1, B16F10, CT26)
- SKI-G-801
- Vehicle control
- Anti-PD-1 antibody (optional, for combination studies)
- Calipers for tumor measurement
- Surgical tools for tumor resection (for spontaneous metastasis models)
- Imaging system for luciferase-expressing cells (if applicable)

### Procedure:

- Tumor Cell Implantation:
  - Inject tumor cells subcutaneously into the flank of the mice.
- Treatment Administration:
  - Once tumors are established, randomize mice into treatment groups.
  - Administer SKI-G-801 (e.g., 30 mg/kg, once daily) and/or other treatments as per the experimental design.[\[4\]](#)
- Tumor Growth Monitoring:
  - Measure tumor volume regularly using calipers.

- Metastasis Assessment:
  - Spontaneous Metastasis: Surgically resect the primary tumor once it reaches a certain size and continue treatment. At the end of the study, harvest lungs and other organs to count metastatic nodules.
  - Experimental Metastasis: Inject tumor cells intravenously and administer treatment. Harvest lungs after a set period to assess metastatic burden.
- Data Analysis:
  - Compare tumor growth rates and the number of metastatic lesions between treatment groups.



[Click to download full resolution via product page](#)

Caption: Workflow for an in vivo anti-metastasis study.

## Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

This protocol outlines the analysis of immune cell populations within the tumor microenvironment following SKI-G-801 treatment.

### Materials:

- Tumor-bearing mice from the in vivo study
- Collagenase and DNase for tissue digestion
- FACS buffer (PBS with 2% FBS)
- Red blood cell lysis buffer

- Fc block (anti-CD16/32)
- Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, Gr-1, etc.)
- Fixable viability dye
- Flow cytometer

**Procedure:**

- Tumor Digestion:
  - Harvest tumors and mince them into small pieces.
  - Digest the tissue with collagenase and DNase to obtain a single-cell suspension.
- Cell Staining:
  - Stain cells with a fixable viability dye to exclude dead cells.
  - Block Fc receptors with Fc block.
  - Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers.
- Intracellular Staining (if required):
  - For intracellular targets (e.g., Foxp3, Ki67), fix and permeabilize the cells before staining with intracellular antibodies.
- Data Acquisition and Analysis:
  - Acquire stained cells on a flow cytometer.
  - Analyze the data using flow cytometry software to quantify different immune cell populations.



[Click to download full resolution via product page](#)

Caption: Workflow for flow cytometry analysis of immune cells.

## Disclaimer

These protocols are intended for research purposes only and should be adapted and optimized by qualified personnel based on specific experimental needs and available reagents and equipment. Appropriate safety precautions should be taken when handling chemical and biological materials.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. SKI-G-801 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. genosco.com [genosco.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SKI-G-801, an AXL kinase inhibitor, blocks metastasis through inducing anti-tumor immune responses and potentiates anti-PD-1 therapy in mouse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SKI-G-801, an AXL kinase inhibitor, blocks metastasis through inducing anti-tumor immune responses and potentiates anti-PD-1 therapy in mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Incorporation of SKI-G-801, a Novel AXL Inhibitor, With Anti-PD-1 Plus Chemotherapy Improves Anti-Tumor Activity and Survival by Enhancing T Cell Immunity [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Incorporation of SKI-G-801, a Novel AXL Inhibitor, With Anti-PD-1 Plus Chemotherapy Improves Anti-Tumor Activity and Survival by Enhancing T Cell Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [laboratory techniques for working with GLG-801]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1192756#laboratory-techniques-for-working-with-glg-801>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)